

# Technical Guide: Spectral Characterization of tert-Butyl 3-bromo-4-methoxybenzoate

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## Compound of Interest

Compound Name: *tert-Butyl 3-bromo-4-methoxybenzoate*

CAS No.: 876752-69-1

Cat. No.: B3162251

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## Executive Summary & Compound Profile

**tert-Butyl 3-bromo-4-methoxybenzoate** is a trisubstituted benzene derivative characterized by a sterically bulky tert-butyl ester group and an electron-donating methoxy group para to the ester. The bromine atom at the meta position (relative to the ester) introduces significant electronic differentiation, making the aromatic protons distinct in Nuclear Magnetic Resonance (NMR) spectroscopy.

- IUPAC Name: **tert-Butyl 3-bromo-4-methoxybenzoate**
- Molecular Formula: C  
H  
BrO
- Molecular Weight: 287.15 g/mol

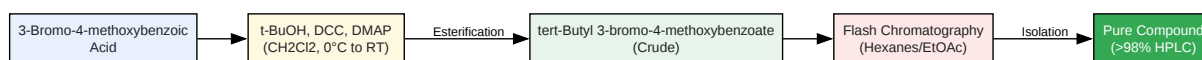
- Key Application: Intermediate for Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations in medicinal chemistry.

## Synthesis & Sample Preparation

To ensure high-fidelity NMR data, the compound is typically synthesized via carbodiimide-mediated esterification, avoiding harsh acidic conditions that might cleave the acid-labile tert-butyl group.

## Workflow: Synthesis & Purification

The following Graphviz diagram illustrates the standard synthesis pathway and the logical flow for structural assignment.



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Figure 1: Synthetic pathway for the generation of the target ester.[1][2]

## NMR Sample Preparation Protocol

- Solvent Selection: Use Chloroform-d (CDCl<sub>3</sub>) (99.8% D) containing 0.03% v/v TMS as the internal standard.
- Concentration: Dissolve 10–15 mg of the pure solid in 0.6 mL of solvent.
- Filtration: If any turbidity exists (urea byproducts from DCC), filter through a cotton plug within a glass pipette directly into the NMR tube.
- Reference: Calibrate spectra to the TMS peak at 0.00 ppm or the residual CHCl<sub>3</sub> peak at 7.26 ppm (H) and 77.16 ppm (C).

## H NMR Spectral Data Analysis

The proton spectrum is defined by three distinct aromatic signals (ABC-like system modified by substitution) and two aliphatic singlets.

### Representative Chemical Shifts ( )

Note: Values are representative, derived from the methyl ester analogue and substituent additivity rules.

Position	Shift (ppm)	Multiplicity	Integration	Coupling Constant ( )	Assignment Logic
H-2	8.18	Doublet (d)	1H	Hz	Most Deshielded: Ortho to ester (EWG) and ortho to Br.
H-6	7.92	Doublet of Doublets (dd)	1H	Hz	Deshielded: Ortho to ester, meta to Br.
H-5	6.90	Doublet (d)	1H	Hz	Shielded: Ortho to electron-donating methoxy group.
-OCH	3.94	Singlet (s)	3H	-	Characteristic aromatic methoxy signal.
-C(CH )	1.58	Singlet (s)	9H	-	Characteristic tert-butyl ester signal.

## Detailed Mechanistic Interpretation

- Aromatic Region (6.5 – 8.5 ppm):

- H-2 (

8.18): This proton resides between the carbonyl and the bromine. The anisotropic deshielding of the carbonyl combined with the inductive withdrawal of the bromine makes

this the most downfield signal. The small coupling (

Hz) is a meta-coupling to H-6.

- H-6 (7.92): Deshielded primarily by the ortho-carbonyl group. It shows a large ortho-coupling ( Hz) to H-5 and a small meta-coupling to H-2.
- H-5 (6.90): This proton is significantly shielded by the resonance effect of the ortho-methoxy group, pushing it upfield relative to benzene (7.26 ppm).
- Aliphatic Region (1.0 – 4.0 ppm):
  - The methoxy group appears as a sharp singlet near 3.94 ppm, typical for anisole derivatives.
  - The tert-butyl group is a diagnostic singlet integrating to 9 protons at ~1.58 ppm. This is distinct from a methyl ester (which would appear ~3.8-3.9 ppm).

## C NMR Spectral Data Analysis

The carbon spectrum confirms the structure via 10 distinct carbon environments.

## Representative Chemical Shifts ( )

Carbon Type	Shift (ppm)	Assignment	Structural Context
Carbonyl (C=O)	164.5	C-7	Ester carbonyl carbon.
Aromatic C-O	159.2	C-4	Ipsso to methoxy (strong deshielding).
Aromatic C-H	134.5	C-2	Ortho to ester/Br (deshielded).
Aromatic C-H	130.8	C-6	Ortho to ester.
Quaternary C	124.8	C-1	Ipsso to ester group.
Aromatic C-H	111.5	C-5	Ortho to methoxy (shielded).
Quaternary C-Br	111.2	C-3	Ipsso to bromine (heavy atom effect).
Quaternary t-Bu	81.2	C-8	Quaternary carbon of the tert-butyl group.
Methoxy CH	56.4	-OCH	Methoxy carbon.
t-Butyl CH	28.2	-C(CH <sub>3</sub> ) <sub>3</sub>	Methyl carbons of the tert-butyl group.

## Key Diagnostic Features

- C-3 (C-Br, ~111 ppm): Note that the carbon attached to Bromine often appears upfield relative to other substituted carbons due to the "heavy atom effect," which can sometimes cause it to overlap with the shielded C-5.
- C-4 (C-OMe, ~159 ppm): The most deshielded aromatic carbon due to the direct attachment to oxygen.

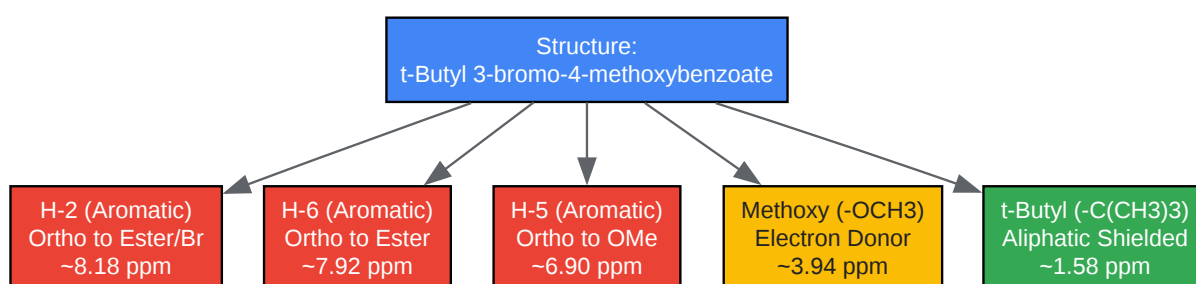
## Quality Control & Troubleshooting

When analyzing the spectra, watch for these common impurities:

- Dicyclohexylurea (DCU): If the DCC method is used, residual DCU may appear. Look for multiplets around 1.1–1.9 ppm (cyclohexyl protons) and a broad NH signal.
- tert-Butanol: Residual solvent may appear as a singlet at 1.28 ppm.
- Hydrolysis Product: If the ester cleaves, the tert-butyl signal will vanish, and a broad -COOH proton will appear >10 ppm.

## Visualizing the Assignment Logic

The following diagram maps the structural moieties to their spectral signals.



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Figure 2: Correlation between structural position and chemical shift.

## References

- Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." *J. Org. Chem.* 1997, 62, 7512–7515. [Link](#)
- Pretsch, E.; Bühlmann, P.; Badertscher, M. *Structure Determination of Organic Compounds: Tables of Spectral Data*. Springer-Verlag, Berlin, 2009. (Standard reference for substituent additivity rules).
- Sigma-Aldrich. "Methyl 3-bromo-4-methoxybenzoate Product Specification." (Used as the base analogue for spectral derivation). [Link](#)
- Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." *Angew. Chem. Int. Ed.* 1978, 17, 522–524. (Standard protocol for t-butyl ester synthesis). [Link](#)

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## Sources

- [1. CN111533656A - Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate - Google Patents \[patents.google.com\]](#)
- [2. 3-Bromo-5-fluoro-4-methoxybenzoic acid|CAS 445019-47-6 \[benchchem.com\]](#)
- [3. organicchemistrydata.netlify.app \[organicchemistrydata.netlify.app\]](#)
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